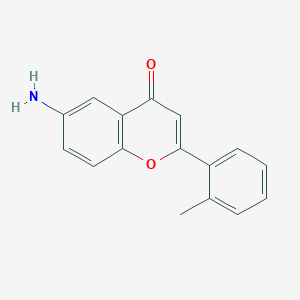

6-amino-2-(2-methylphenyl)-4H-chromen-4-one

Description

6-Amino-2-(2-methylphenyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core structure substituted with an amino group at position 6 and a 2-methylphenyl group at position 2. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocyclic compounds widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

This compound is synthesized via alkylation reactions involving intermediates such as 6-amino-2-(trifluoromethyl)-4H-chromen-4-one, typically using bases like K₂CO₃ or NaH in polar aprotic solvents (e.g., acetonitrile) under nitrogen .

Properties

IUPAC Name |

6-amino-2-(2-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLUUVOYBHIVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(2-methylphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives.

Scientific Research Applications

Anticancer Activity

The anticancer properties of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one have been investigated in several studies. For example, research indicates that chromene derivatives can selectively target multi-drug resistant cancer cells, making them valuable candidates for cancer therapy. In particular, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and colon (HCT-116) cancer cells .

Key Findings:

- Cytotoxicity : Studies have reported IC50 values indicating that these compounds can inhibit cancer cell growth at low concentrations, often outperforming standard chemotherapeutic agents like etoposide .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as the TLR4/MAPK signaling pathway .

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory activity. Research has demonstrated that certain chromene derivatives can effectively suppress the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is critical in conditions characterized by chronic inflammation .

Case Study:

In a study focusing on a series of 2-phenyl-4H-chromen derivatives, one compound exhibited potent anti-inflammatory effects with low toxicity in vitro and in vivo models . This highlights the potential for developing new anti-inflammatory drugs based on this chromene scaffold.

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The structural features of these compounds contribute to their ability to disrupt microbial membranes or inhibit essential enzymes within microbial cells .

Research Insights:

- A study indicated that certain synthesized chromene derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Chromenone derivatives exhibit significant pharmacological diversity depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Data Table: Key Chromenone Derivatives and Activities

Biological Activity

The compound 6-amino-2-(2-methylphenyl)-4H-chromen-4-one belongs to the class of 4H-chromen-4-one derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Overview of 4H-Chromen-4-one Derivatives

4H-chromen-4-one derivatives are recognized for their versatile biological profiles, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. The structural simplicity and mild adverse effects associated with these compounds make them attractive candidates for drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cyclooxygenases (COX), which are crucial in the inflammatory process. For instance, related compounds have shown potent inhibitory activity against COX-2 with IC50 values ranging from 0.07 to 0.13 μM .

- Receptor Modulation : It can modulate receptor activities by binding to specific sites, influencing pathways involved in cell survival and apoptosis. This modulation is particularly relevant in cancer therapy where it can induce apoptosis in resistant cancer cell lines .

Biological Activities

The following table summarizes the documented biological activities associated with this compound and its analogs:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that analogs of 4H-chromen-4-one selectively kill multi-drug resistant cancer cells without leading to acquired resistance, suggesting a unique mechanism of action that warrants further investigation .

- Anti-inflammatory Effects : Research has shown that certain derivatives significantly inhibit the release of pro-inflammatory cytokines in RAW264.7 cells, highlighting their potential as therapeutic agents in treating inflammatory diseases .

- Structure-Activity Relationship (SAR) : The effectiveness of these compounds often correlates with specific substitutions on the chromene scaffold. For example, variations at the 3rd position have been linked to enhanced COX-2 inhibitory activity, emphasizing the importance of structural modifications for optimizing biological efficacy .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Pechmann Condensation | 65–75 | 90–95 | Byproduct formation |

| Microwave-Assisted | 80–85 | 95–98 | Equipment scalability |

| Solid-Phase Synthesis | 50–60 | 85–90 | Substrate compatibility |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 266.1).

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) of amino-substituted chromenones?

Methodological Answer:

- Substituent Variation : Systematically modify the 2-methylphenyl or amino groups (e.g., electron-withdrawing/-donating substituents) and assess effects on bioactivity.

- Biological Assays :

- Computational Modeling :

Q. Table 2: Example SAR Data

| Substituent Position | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| 6-Amino | 12.5 (Antibacterial) | H-bond with enzyme active site |

| 2-(4-Fluorophenyl) | 8.7 (Antifungal) | Hydrophobic pocket binding |

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Assay Standardization :

- Mechanistic Follow-Up :

- ROS Detection : Use DCFH-DA probes to determine if antioxidant activity contributes to discrepancies .

- Resistance Testing : Assess activity against drug-resistant strains to clarify efficacy ranges.

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

- ADMET Prediction :

- Tools like SwissADME evaluate absorption and toxicity risks (e.g., cytochrome P450 inhibition).

Advanced: How does the amino group influence the photophysical properties of chromen-4-one derivatives?

Methodological Answer:

- Fluorescence Studies :

- TD-DFT Calculations :

- Predict excited-state behavior and validate experimental spectral data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.